![molecular formula C13H18BrNO2 B1440882 (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate CAS No. 1187932-11-1](/img/structure/B1440882.png)
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Overview
Description
“(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate” is a chemical compound with the CAS Number: 1187932-11-1 . It has a molecular weight of 300.2 . The IUPAC name for this compound is tert-butyl (1S)-1- (2-bromophenyl)ethylcarbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthetic Methodologies and Intermediate Applications
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate serves as a crucial intermediate in the synthesis of biologically active compounds. For instance, it has been employed in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important precursor for drugs like omisertinib (AZD9291). This process involves acylation, nucleophilic substitution, and reduction steps, highlighting the compound's versatility in synthetic chemistry (Zhao et al., 2017).
Reactivity and Transformation
The reactivity of This compound with various reagents opens up pathways for the creation of novel compounds. A study on the reaction with ethyl perfluorooctanoate, in the presence of tert-butyllithium, led to an unexpected product due to an abnormal reduction, demonstrating the compound's potential in exploring new chemical reactions and pathways (Sokeirik et al., 2006).
Building Blocks for Organic Synthesis
This compound is also instrumental as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from similar carbamate structures, act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing its application in the synthesis of complex organic molecules (Guinchard et al., 2005).
Contributions to Molecular Electronics
The role of carbamates, including This compound , extends to the field of molecular electronics as well. Aryl bromides derived from similar structures are utilized as precursors for thiol end-capped molecular wires, which are key components in the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
Enzymatic Kinetic Resolution
The compound has also been a subject of study in enzymatic kinetic resolution processes. This highlights its importance in producing chiral molecules, which are essential for the synthesis of certain pharmaceuticals. Such processes underscore the versatility of This compound in facilitating the production of enantiomerically pure compounds (Piovan et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that bromophenyl compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
It’s known that bromophenyl compounds can participate in various reactions, including protodeboronation of alkyl boronic esters . This process involves a radical approach and can lead to formal anti-Markovnikov alkene hydromethylation .
Result of Action
The compound’s potential to participate in various chemical reactions suggests that it could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is crucial for understanding its biochemical properties. For instance, it is used in the synthesis of enantiomerically enriched dibenz[c,e]azepines, which suggests its involvement in specific enzymatic reactions
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is used as a reactant in the synthesis of enantiomerically enriched dibenz[c,e]azepines, indicating its role in specific chemical reactions . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be fully understood.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a predicted boiling point of 375.2±25.0 °C and a density of 1.282±0.06 g/cm3
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in the synthesis of enantiomerically enriched dibenz[c,e]azepines
properties
IUPAC Name |
tert-butyl N-[(1S)-1-(2-bromophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719937 | |
Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187932-11-1 | |
Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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